1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione
CAS No.: 620932-16-3
Cat. No.: VC21394758
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620932-16-3 |
|---|---|
| Molecular Formula | C17H14ClNO3 |
| Molecular Weight | 315.7g/mol |
| IUPAC Name | 1-[2-(2-chlorophenoxy)ethyl]-7-methylindole-2,3-dione |
| Standard InChI | InChI=1S/C17H14ClNO3/c1-11-5-4-6-12-15(11)19(17(21)16(12)20)9-10-22-14-8-3-2-7-13(14)18/h2-8H,9-10H2,1H3 |
| Standard InChI Key | OBUMSMQEKJJUMJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3Cl |
Introduction
1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is characterized by its indole core with a 2,3-dione functionality and a 7-methyl substituent, along with a 2-chloro-phenoxy-ethyl side chain.
Synthesis and Preparation
The synthesis of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. These may include the formation of the indole ring, introduction of the methyl group at the 7-position, and attachment of the chlorophenoxy-ethyl side chain. Detailed synthetic routes are often reported in specialized chemical literature and patents.
Research Findings
| Compound Feature | Description |
|---|---|
| Molecular Structure | Indole core with 2,3-dione functionality, 7-methyl substituent, and a 2-chloro-phenoxy-ethyl side chain. |
| Synthesis | Multi-step organic synthesis involving indole ring formation and side chain attachment. |
| Biological Activity | Potential for diverse pharmacological activities based on indole derivatives. |
Future Directions
Further research is needed to fully explore the biological and chemical properties of 1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione. This could involve in vitro and in vivo studies to assess its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume